4-Methyl-1,4-heptadiene

Description

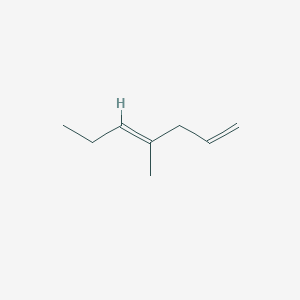

Structure

2D Structure

3D Structure

Properties

CAS No. |

13857-55-1 |

|---|---|

Molecular Formula |

C8H14 |

Molecular Weight |

110.2 g/mol |

IUPAC Name |

(4E)-4-methylhepta-1,4-diene |

InChI |

InChI=1S/C8H14/c1-4-6-8(3)7-5-2/h4,7H,1,5-6H2,2-3H3/b8-7+ |

InChI Key |

NZXFAMRCCGUQGQ-BQYQJAHWSA-N |

SMILES |

CCC=C(C)CC=C |

Isomeric SMILES |

CC/C=C(\C)/CC=C |

Canonical SMILES |

CCC=C(C)CC=C |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of 4-Methyl-1,4-heptadiene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of 4-Methyl-1,4-heptadiene, a valuable unsaturated hydrocarbon in organic synthesis. This document details potential synthetic methodologies, including retrosynthetic analysis, and provides a plausible, detailed experimental protocol for its preparation. The guide also includes key physical and chemical properties and spectroscopic data for the characterization of the target molecule.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for the handling, purification, and characterization of the compound.

| Property | Value | Reference |

| CAS Number | 13857-55-1 | |

| Molecular Formula | C₈H₁₄ | |

| Molecular Weight | 110.20 g/mol | |

| IUPAC Name | (4E)-4-methylhepta-1,4-diene | |

| Boiling Point | 118-119 °C (estimated) | |

| Density | 0.74 g/cm³ (estimated) |

Retrosynthetic Analysis and Synthetic Strategies

The synthesis of this compound can be approached through several established carbon-carbon bond-forming reactions. Retrosynthetic analysis reveals two primary plausible routes: the Wittig reaction and a Grignard reaction followed by dehydration.

Wittig Reaction Approach

The Wittig reaction is a powerful method for the stereoselective synthesis of alkenes from carbonyl compounds and phosphonium ylides. Retrosynthetic disconnection of the C4-C5 double bond in this compound suggests two possible pathways:

-

Disconnection A: 2-Pentanone and an allylphosphonium ylide.

-

Disconnection B: Propanal and a (1-methylbutylidene)phosphorane.

Disconnection A is generally more practical due to the ready availability of 2-pentanone and the relative ease of preparation of the allylphosphonium salt.

Caption: Retrosynthetic analysis of this compound via the Wittig reaction.

Grignard Reaction and Dehydration Approach

An alternative strategy involves the formation of a tertiary alcohol via a Grignard reaction, followed by dehydration to yield the desired alkene. Retrosynthetic analysis of the tertiary alcohol precursor, 4-methylhept-1-en-4-ol, points to the reaction of propenyl magnesium bromide with 2-butanone. Subsequent acid-catalyzed dehydration of the alcohol would then generate this compound.

Caption: Retrosynthetic analysis via a Grignard reaction and subsequent dehydration.

Detailed Experimental Protocol: Wittig Synthesis

The following is a detailed, plausible experimental protocol for the synthesis of this compound based on the Wittig reaction (Disconnection A).

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Allyltriphenylphosphonium bromide | 383.26 | 19.16 g | 0.05 |

| n-Butyllithium (2.5 M in hexanes) | 64.06 | 20 mL | 0.05 |

| 2-Pentanone | 86.13 | 4.31 g (5.3 mL) | 0.05 |

| Anhydrous Tetrahydrofuran (THF) | - | 200 mL | - |

| Diethyl ether | - | 150 mL | - |

| Saturated aqueous NH₄Cl | - | 100 mL | - |

| Brine | - | 50 mL | - |

| Anhydrous Magnesium Sulfate | - | - | - |

Experimental Workflow

Caption: Experimental workflow for the Wittig synthesis of this compound.

Step-by-Step Procedure

-

Ylide Formation: In a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend allyltriphenylphosphonium bromide (19.16 g, 0.05 mol) in anhydrous tetrahydrofuran (THF, 150 mL) under a nitrogen atmosphere.

-

Cool the suspension to 0 °C using an ice bath.

-

Slowly add n-butyllithium (2.5 M in hexanes, 20 mL, 0.05 mol) dropwise to the stirred suspension over 20 minutes. A deep red color should develop, indicating the formation of the ylide.

-

After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional hour.

-

Wittig Reaction: Cool the ylide solution back to 0 °C.

-

Dissolve 2-pentanone (4.31 g, 0.05 mol) in anhydrous THF (50 mL) and add it to the dropping funnel.

-

Add the 2-pentanone solution dropwise to the ylide solution over 30 minutes.

-

After the addition, remove the ice bath and stir the reaction mixture at room temperature for 4 hours.

-

Work-up and Purification: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (100 mL).

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product will contain triphenylphosphine oxide as a major byproduct. Purify the crude product by fractional distillation under atmospheric pressure to obtain this compound as a colorless liquid.

Spectroscopic Characterization

The identity and purity of the synthesized this compound can be confirmed by various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H and ¹³C NMR chemical shifts for this compound are provided in Tables 3 and 4. These predictions are based on standard chemical shift values and analysis of similar structures.

Table 3: Predicted ¹H NMR Data (CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~5.8 | m | 1H | H-2 |

| ~5.4 | t | 1H | H-5 |

| ~5.0 | m | 2H | H-1 |

| ~2.7 | d | 2H | H-3 |

| ~2.0 | q | 2H | H-6 |

| ~1.6 | s | 3H | CH₃ at C4 |

| ~1.0 | t | 3H | H-7 |

Table 4: Predicted ¹³C NMR Data (CDCl₃)

| Chemical Shift (ppm) | Assignment |

| ~138 | C-2 |

| ~135 | C-4 |

| ~125 | C-5 |

| ~115 | C-1 |

| ~40 | C-3 |

| ~25 | C-6 |

| ~16 | CH₃ at C4 |

| ~14 | C-7 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic peaks for C-H and C=C bonds.

Table 5: Key IR Absorptions

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3080 | Medium | =C-H stretch (vinyl) |

| 2960-2850 | Strong | C-H stretch (alkyl) |

| ~1640 | Medium | C=C stretch |

| ~990, ~910 | Strong | C-H bend (vinyl) |

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound will show a molecular ion peak and characteristic fragmentation patterns.

Table 6: Key Mass Spectrometry Fragments (m/z)

| m/z | Relative Intensity | Possible Fragment |

| 110 | Moderate | [M]⁺ |

| 95 | High | [M - CH₃]⁺ |

| 81 | High | [M - C₂H₅]⁺ |

| 67 | Very High | [C₅H₇]⁺ |

| 55 | High | [C₄H₇]⁺ |

| 41 | Very High | [C₃H₅]⁺ |

Conclusion

This technical guide outlines robust synthetic strategies for the preparation of this compound, with a detailed experimental protocol provided for a Wittig reaction-based approach. The included physicochemical and spectroscopic data will aid researchers in the synthesis, purification, and characterization of this versatile diene. The methodologies and data presented herein are intended to serve as a valuable resource for professionals in organic synthesis and drug development.

An In-depth Technical Guide to the Chemical Properties of 4-Methyl-1,4-heptadiene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core chemical properties of 4-Methyl-1,4-heptadiene (CAS No: 13857-55-1), a non-conjugated diene of interest in organic synthesis and polymer chemistry. This document consolidates key physical and chemical data, detailed experimental protocols for property determination and synthesis, and visual representations of its synthetic pathway and analytical workflow. The information is curated to support research and development activities, offering a foundational understanding of this compound for scientists and professionals in related fields.

Chemical Identity and Structure

This compound is an organic compound with the molecular formula C₈H₁₄.[1][2][3][4] It is a structural isomer of other heptadienes, distinguished by a methyl group at the fourth position and double bonds at the first and fourth positions of the heptane chain.

-

InChI: InChI=1S/C8H14/c1-4-6-8(3)7-5-2/h4,7H,1,5-6H2,2-3H3/b8-7+[2][3][6][7][8]

-

SMILES: C=CCC(C)=CCC[7]

Tabulated Chemical and Physical Properties

The following tables summarize the key quantitative data for this compound. Data is sourced from both experimental measurements and computational models.

Table 1: General and Physical Properties

| Property | Value | Unit | Source |

| Molecular Weight | 110.1968 | g/mol | [2][3][8] |

| Normal Boiling Point (Tboil) | 383.16 | K | Joback Calculated Property[7] |

| Normal Melting Point (Tfus) | 159.12 | K | Joback Calculated Property[7] |

| Critical Temperature (Tc) | 562.15 | K | Joback Calculated Property[7] |

| Critical Pressure (Pc) | 2808.38 | kPa | Joback Calculated Property[7] |

| Critical Volume (Vc) | 0.446 | m³/kmol | Joback Calculated Property[7] |

| McGowan's Characteristic Volume (McVol) | 114.980 | ml/mol | McGowan Calculated Property[7] |

Table 2: Thermodynamic and Solubility Properties

| Property | Value | Unit | Source |

| Enthalpy of Formation at Standard Conditions (ΔfH°gas) | 24.41 | kJ/mol | Joback Calculated Property[7] |

| Standard Gibbs Free Energy of Formation (ΔfG°) | 175.99 | kJ/mol | Joback Calculated Property[7] |

| Enthalpy of Vaporization at Standard Conditions (ΔvapH°) | 32.77 | kJ/mol | Joback Calculated Property[7] |

| Enthalpy of Fusion at Standard Conditions (ΔfusH°) | 14.09 | kJ/mol | Joback Calculated Property[7] |

| Log10 of Water Solubility (log10WS) | -2.88 | mol/l | Crippen Calculated Property[7] |

| Octanol/Water Partition Coefficient (logPoct/wat) | 2.919 | Crippen Calculated Property[7] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and characterization of this compound.

Synthesis of this compound

A plausible synthetic route for this compound involves the cobalt-catalyzed reaction of isoprene with ethylene. The following is a representative protocol adapted from related syntheses.

Materials:

-

Isoprene

-

Ethylene

-

Cobaltous chloride-1,2-bis(diphenylphosphino)ethane complex (catalyst)

-

Triethylaluminum (co-catalyst)

-

Toluene (solvent)

-

Methanol

-

Hydrochloric acid (dilute)

-

Anhydrous sodium sulfate

-

High-pressure reaction vessel (autoclave) with magnetic stirrer and temperature control

Procedure:

-

A high-pressure reaction vessel is charged with toluene, the cobalt complex catalyst, and triethylaluminum under an inert atmosphere.

-

Isoprene is then added to the reaction vessel.

-

The vessel is sealed and heated to the desired reaction temperature (e.g., 80-100 °C).

-

Ethylene is introduced into the vessel to a specific pressure (e.g., 40 kg/cm ²), and this pressure is maintained throughout the reaction.

-

The reaction mixture is stirred vigorously for a set period.

-

After the reaction is complete, the vessel is cooled to room temperature, and the excess ethylene is carefully vented.

-

The catalyst is deactivated by the addition of a small amount of methanol.

-

The reaction mixture is washed with dilute hydrochloric acid and then with water.

-

The organic layer is separated, dried over anhydrous sodium sulfate, and filtered.

-

The product, this compound, is isolated and purified by fractional distillation.

Determination of Boiling Point (Capillary Method)

Materials:

-

Sample of this compound

-

Thiele tube or similar heating apparatus

-

Thermometer

-

Capillary tube (sealed at one end)

-

Small test tube

Procedure:

-

A small amount of the liquid sample is placed in the small test tube.

-

The capillary tube, with its sealed end up, is placed inside the test tube containing the sample.

-

The test tube is attached to the thermometer, ensuring the sample and the thermometer bulb are at the same level.

-

The assembly is placed in the Thiele tube containing a high-boiling liquid (e.g., mineral oil).

-

The Thiele tube is heated gently and uniformly.

-

Observe the capillary tube. The temperature at which a rapid and continuous stream of bubbles emerges from the open end of the capillary tube is recorded. This is the boiling point of the liquid.

Characterization by Gas Chromatography-Mass Spectrometry (GC-MS)

Materials:

-

Sample of this compound

-

Volatile organic solvent (e.g., hexane or dichloromethane)

-

GC-MS instrument with a suitable capillary column (e.g., non-polar)

Procedure:

-

A dilute solution of the sample is prepared in a suitable volatile solvent.

-

The GC-MS instrument is set up with an appropriate temperature program for the injector, column, and detector.

-

A small volume of the prepared sample is injected into the GC.

-

The components of the sample are separated based on their volatility and interaction with the column's stationary phase.

-

As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented.

-

The mass spectrum of the compound is recorded, providing information about its molecular weight and fragmentation pattern, which can be used for structural elucidation and confirmation.

Mandatory Visualizations

Synthesis Pathway of this compound

Caption: Synthesis of this compound from isoprene and ethylene.

Experimental Workflow for Characterization

Caption: General workflow for the purification and characterization of this compound.

References

- 1. quora.com [quora.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Grignard Reaction [organic-chemistry.org]

- 4. Page loading... [guidechem.com]

- 5. Grignard reagent - Wikipedia [en.wikipedia.org]

- 6. 1,4-Heptadiene, 4-methyl- | C8H14 | CID 5362810 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. This compound [webbook.nist.gov]

An In-depth Technical Guide to 4-Methyl-1,4-heptadiene

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-1,4-heptadiene is a volatile organic compound with the chemical formula C8H14. As a diolefin, its structure contains two carbon-carbon double bonds, which are key to its reactivity. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, potential synthetic routes, and spectroscopic characterization. The information herein is intended to support research and development activities where this and related unsaturated hydrocarbons are of interest.

Molecular Structure and Properties

This compound is a non-conjugated diene, meaning its double bonds are separated by more than one single bond. This structural motif dictates its chemical behavior, which is primarily characterized by reactions of the individual double bonds.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. It is important to note that some of these values are predicted based on computational models.

| Property | Value | Source |

| Molecular Formula | C8H14 | --INVALID-LINK-- |

| Molecular Weight | 110.20 g/mol | --INVALID-LINK-- |

| IUPAC Name | 4-methylhepta-1,4-diene | --INVALID-LINK-- |

| CAS Number | 13857-55-1 | --INVALID-LINK-- |

| Boiling Point | 115-116 °C (predicted) | ChemSpider |

| Density | 0.74 g/cm³ (predicted) | ChemSpider |

| SMILES | C=CCC(=C)CC | PubChem |

| InChI | InChI=1S/C8H14/c1-4-6-8(3)7-5-2/h4,7H,5-6H2,1-3H3 | PubChem |

Molecular Visualization

The two-dimensional structure of this compound is depicted below. This visualization was generated using the DOT language and highlights the connectivity of the atoms within the molecule.

An In-depth Technical Guide to (4E)-4-Methylhepta-1,4-diene

This technical guide provides a comprehensive overview of the chemical and physical properties, a representative synthetic protocol, and the general reactivity of (4E)-4-methylhepta-1,4-diene. The information is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry who may use this compound as a building block in synthetic pathways.

Compound Identification and Properties

(4E)-4-methylhepta-1,4-diene is a non-conjugated diene with the molecular formula C₈H₁₄.[1][2] Its structure features two double bonds, one at the C1-C2 position and the other at the C4-C5 position, separated by a methylene group. The "(4E)" designation indicates the stereochemistry around the C4-C5 double bond.

Table 1: Physicochemical and Computed Properties of (4E)-4-Methylhepta-1,4-diene

| Property | Value | Unit | Source |

| Identifiers | |||

| IUPAC Name | (4E)-4-methylhepta-1,4-diene | - | [1] |

| CAS Number | 13857-55-1 | - | [1][2][3] |

| Molecular Formula | C₈H₁₄ | - | [1][2][3] |

| Molecular Weight | 110.20 | g/mol | [1][3] |

| InChI Key | NZXFAMRCCGUQGQ-BQYQJAHWSA-N | - | [3] |

| Physical Properties | |||

| Boiling Point (Normal) | 383.16 (Predicted) | K | [3] |

| Melting Point (Normal) | 159.12 (Predicted) | K | [3] |

| Thermodynamic Properties (Predicted) | |||

| Enthalpy of Vaporization (ΔvapH°) | 32.77 | kJ/mol | [3] |

| Enthalpy of Fusion (ΔfusH°) | 14.09 | kJ/mol | [3] |

| Enthalpy of Formation (Gas, ΔfH°gas) | 24.41 | kJ/mol | [3] |

| Gibbs Free Energy of Formation (ΔfG°) | 175.99 | kJ/mol | [3] |

| Partition and Solubility (Predicted) | |||

| Octanol/Water Partition Coefficient (logPoct/wat) | 2.919 | - | [3] |

| Water Solubility (log10WS) | -2.88 | mol/L | [3] |

| Spectroscopic Data | |||

| IR and Mass Spectra | Available | - | [4] |

| ¹³C NMR Spectra | Available | - |

Synthesis of 4-Methyl-1,4-heptadiene

Representative Experimental Protocol: Synthesis via Grignard Reagent Coupling

This protocol describes the synthesis of this compound from allyl bromide and pentan-2-one, followed by dehydration.

Step 1: Preparation of the Grignard Reagent (Allylmagnesium Bromide)

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add magnesium turnings.

-

Add a small volume of anhydrous diethyl ether to cover the magnesium.

-

Add a small crystal of iodine to initiate the reaction.

-

Slowly add a solution of allyl bromide in anhydrous diethyl ether from the dropping funnel. The reaction is exothermic and should be controlled by the rate of addition to maintain a gentle reflux.

-

After the addition is complete, continue stirring until the magnesium is consumed. The resulting grey solution is the Grignard reagent, allylmagnesium bromide.

Step 2: Reaction with Ketone

-

Cool the Grignard reagent solution in an ice bath.

-

Slowly add a solution of pentan-2-one in anhydrous diethyl ether from the dropping funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude tertiary alcohol, 4-methylhept-1-en-4-ol.

Step 3: Dehydration to this compound

-

To the crude 4-methylhept-1-en-4-ol, add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.

-

Heat the mixture to induce dehydration. The product, this compound, can be distilled from the reaction mixture as it is formed.

-

Collect the distillate and wash it with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous calcium chloride and purify by fractional distillation to yield the final product.

Caption: Representative synthesis workflow for this compound.

General Reactivity

As a non-conjugated diene, the two double bonds in this compound generally react independently of one another, similar to simple alkenes.[2] The trisubstituted double bond at the C4 position is more sterically hindered and electron-rich compared to the terminal double bond at the C1 position, which may lead to differences in reactivity under certain conditions.

Addition Reactions

Hydrogenation: Catalytic hydrogenation will reduce both double bonds to yield the corresponding alkane, 4-methylheptane. By using specific catalysts (e.g., Lindlar's catalyst), it may be possible to achieve selective hydrogenation of the less substituted double bond.

Halogenation: Addition of halogens (e.g., Br₂, Cl₂) will occur across the double bonds. With one equivalent of the halogen, a mixture of products resulting from addition to either the C1-C2 or C4-C5 double bond is expected. With excess halogen, the tetrasubstituted dihalide will be formed.

Caption: General addition reactions of this compound.

Oxidation Reactions

Ozonolysis: Ozonolysis followed by a reductive workup (e.g., with dimethyl sulfide) will cleave both double bonds, yielding smaller carbonyl-containing fragments. Cleavage of the C1-C2 bond will produce formaldehyde and 3-methyl-3-heptenal. Cleavage of the C4-C5 bond will produce propanal and pentan-2-one.

Epoxidation: Reaction with a peroxy acid (e.g., m-CPBA) can form epoxides at either or both of the double bonds. The more electron-rich trisubstituted double bond at the C4 position is expected to react faster than the terminal double bond.

Caption: General oxidation reactions of this compound.

Relevance in Research and Drug Development

Currently, there is no documented evidence to suggest that (4E)-4-methylhepta-1,4-diene possesses intrinsic biological activity or is directly involved in any signaling pathways. Its utility for the target audience of researchers and drug development professionals lies in its potential as a simple hydrocarbon scaffold or an intermediate in the synthesis of more complex molecules. The two double bonds of differing substitution offer sites for selective chemical modifications, allowing for the construction of more elaborate molecular architectures that may be of interest in medicinal chemistry.

References

An In-depth Technical Guide to 2,6-di-tert-butyl-4-methylene-2,5-cyclohexadienone (BHT Quinone Methide)

Disclaimer: The CAS number provided in the topic (13857-55-1) corresponds to 4-Methyl-1,4-heptadiene. However, the detailed request for information on signaling pathways, experimental protocols for researchers, and relevance to drug development strongly indicates that the intended subject is the biologically active compound 2,6-di-tert-butyl-4-methylene-2,5-cyclohexadienone , a reactive metabolite of Butylated Hydroxytoluene (BHT), with the CAS number 2607-52-5 . This guide will focus on the latter compound, also known as BHT Quinone Methide (BHT-QM).

Introduction

2,6-di-tert-butyl-4-methylene-2,5-cyclohexadienone (BHT-QM) is a highly reactive electrophilic metabolite formed from the widely used antioxidant, butylated hydroxytoluene (BHT).[1][2] BHT is a common additive in food, cosmetics, and pharmaceuticals to prevent oxidative degradation.[3][4] However, the bioactivation of BHT to BHT-QM is a significant toxicological concern, as this metabolite can covalently bind to cellular macromolecules, including proteins and DNA, leading to cellular damage and toxicity.[5][6][7] This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, biological activity, and experimental protocols related to BHT-QM for researchers, scientists, and drug development professionals.

Physicochemical Properties

BHT-QM is a solid at room temperature with limited water solubility. Its properties are summarized in the table below.[8][9]

| Property | Value | Reference |

| CAS Number | 2607-52-5 | [10] |

| Molecular Formula | C₁₅H₂₂O | [8][10] |

| Molecular Weight | 218.33 g/mol | [8][10] |

| IUPAC Name | 2,6-di-tert-butyl-4-methylidenecyclohexa-2,5-dien-1-one | [9] |

| Synonyms | BHT Quinone Methide, BHT-QM, 2,6-di-tert-butyl-4-methylenecyclohexa-2,5-dienone | [8][10] |

| Melting Point | 48-50 °C | [8][9] |

| Boiling Point | 306.1 °C at 760 mmHg | [8] |

| Density | 0.92 g/cm³ | [8] |

| Appearance | White powder | [11] |

| Solubility | Practically insoluble in water, freely soluble in vegetable oils, acetone, chloroform, and ether. Soluble in ethanol at 100 mg/ml. | [9][11] |

Synthesis and Purification

BHT-QM is primarily formed in vivo through the metabolic oxidation of BHT.[2] This process is catalyzed by cytochrome P450 enzymes in the liver and other tissues.[5][12] For research purposes, BHT-QM can be synthesized chemically.

Experimental Protocol: Synthesis of BHT-QM

A common laboratory-scale synthesis involves the oxidation of BHT.

Materials:

-

Butylated Hydroxytoluene (BHT)

-

Oxidizing agent (e.g., silver oxide, lead dioxide)

-

Anhydrous organic solvent (e.g., diethyl ether, benzene)

-

Stirring apparatus

-

Filtration setup

-

Rotary evaporator

Procedure:

-

Dissolve BHT in an anhydrous organic solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add the oxidizing agent portion-wise to the stirring solution at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Continue stirring until the BHT is consumed.

-

Filter the reaction mixture to remove the solid byproducts of the oxidizing agent.

-

Wash the solid residue with the organic solvent to ensure complete recovery of the product.

-

Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude BHT-QM can be purified by column chromatography on silica gel using a non-polar eluent system (e.g., hexane/ethyl acetate).

-

Characterize the purified product by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[9]

Biological Activity and Mechanism of Action

The biological activity of BHT-QM is primarily defined by its high electrophilicity, which allows it to react with cellular nucleophiles.[1][3] This reactivity is the basis for its toxicological effects.

Toxicity

-

Pulmonary Toxicity and Tumor Promotion: BHT-QM is implicated as a key mediator of BHT-induced lung toxicity and tumor promotion in animal models.[1][12]

-

Hemorrhagic Effects: BHT-QM has been shown to cause hemorrhages in rats by interfering with the vitamin K redox cycle.[13][14] It leads to a dose-dependent decrease in blood coagulation factors II, VII, IX, and X.[13]

-

Covalent Binding to Macromolecules: BHT-QM readily forms adducts with proteins and DNA, which can disrupt cellular function and lead to cytotoxicity and genotoxicity.[5][6]

Mechanism of Action: Interference with the Vitamin K Cycle

BHT-QM is believed to disrupt the vitamin K cycle, a critical pathway for the post-translational modification of several blood coagulation factors.[13][14] The quinone methide structure allows it to act as an antagonist in this cycle, leading to a deficiency in active vitamin K-dependent clotting factors.

Metabolic Pathways

BHT is metabolized in the body to form BHT-QM and other derivatives. The primary pathway involves oxidation by cytochrome P450 enzymes.

References

- 1. Role of quinone methide in the in vitro toxicity of the skin tumor promoter butylated hydroxytoluene hydroperoxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2,6-Di-tert-butyl-4-methylene-2,5-cyclohexadienone | 2607-52-5 | Benchchem [benchchem.com]

- 3. Hydrolysis of the quinone methide of butylated hydroxytoluene in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Butylated hydroxytoluene - Wikipedia [en.wikipedia.org]

- 5. Formation and reactivity of alternative quinone methides from butylated hydroxytoluene: possible explanation for species-specific pneumotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. sites.krieger.jhu.edu [sites.krieger.jhu.edu]

- 7. Biological and toxicological consequences of quinone methide formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cas 2607-52-5,2,6-di-tert-butyl-4-methylene-2,5-cyclohexadienone | lookchem [lookchem.com]

- 9. Buy 2,6-Di-tert-butyl-4-methylene-2,5-cyclohexadienone | 2607-52-5 | 80% [smolecule.com]

- 10. 2,6-Di-tert-butyl-4-methylene-2,5-cyclohexadienone | C15H22O | CID 107736 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. 2,6-di-tert-butyl-4-methylene-2,5-cyclohexadienone (BHT quinone methide): an active metabolite of BHT causing haemorrhages in rats [pubmed.ncbi.nlm.nih.gov]

- 14. 2,6-di-tert-butyl-4-methylene-2,5-cyclohexadienone (BHT quinone methide): an active metabolite of BHT causing haemorrhages in rats | Semantic Scholar [semanticscholar.org]

Spectroscopic Profile of 4-Methyl-1,4-heptadiene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Methyl-1,4-heptadiene. The information is presented to be a valuable resource for researchers and scientists, particularly those involved in drug development and chemical analysis, by offering detailed spectroscopic information and the methodologies for its acquisition.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from Mass Spectrometry, Infrared (IR) Spectroscopy, and predicted Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound.

Table 1: Mass Spectrometry Data

The mass spectrum for this compound was obtained from the NIST Mass Spectrometry Data Center.[1] The spectrum was acquired via electron ionization.

| m/z (Mass-to-Charge Ratio) | Relative Intensity (%) |

| 41 | 100.0 |

| 67 | 85.0 |

| 55 | 80.0 |

| 81 | 75.0 |

| 39 | 65.0 |

| 95 | 50.0 |

| 110 (M+) | 25.0 |

M+ denotes the molecular ion peak.

Table 2: Infrared (IR) Spectroscopy Data

The gas-phase infrared spectrum for this compound is provided by the NIST/EPA Gas-Phase Infrared Database.[2]

| Wavenumber (cm⁻¹) | Vibrational Assignment |

| ~3080 | =C-H stretch (vinyl group) |

| ~2960 | C-H stretch (aliphatic) |

| ~1645 | C=C stretch (alkene) |

| ~1450 | C-H bend (aliphatic) |

| ~990 and ~910 | =C-H bend (vinyl group, out-of-plane) |

Table 3: Predicted ¹H NMR Spectroscopic Data (400 MHz)

Predicted proton NMR data was generated using a standard NMR prediction engine.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 5.75 | ddt | 1H | H-2 |

| 5.25 | t | 1H | H-5 |

| 4.95 | m | 2H | H-1 |

| 2.70 | d | 2H | H-3 |

| 2.00 | q | 2H | H-6 |

| 1.60 | s | 3H | 4-CH₃ |

| 0.95 | t | 3H | H-7 |

Table 4: Predicted ¹³C NMR Spectroscopic Data (100 MHz)

Predicted carbon-13 NMR data was generated using a standard NMR prediction engine.

| Chemical Shift (δ, ppm) | Assignment |

| 140.0 | C-4 |

| 138.5 | C-2 |

| 125.0 | C-5 |

| 114.5 | C-1 |

| 40.0 | C-3 |

| 25.0 | C-6 |

| 23.0 | 4-CH₃ |

| 14.0 | C-7 |

Experimental Protocols

The following are detailed methodologies representative of the key experiments for obtaining the spectroscopic data presented above.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate this compound from any potential impurities and obtain its mass spectrum.

Instrumentation: A standard gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

Procedure:

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane or hexane).

-

Injection: A small volume (typically 1 µL) of the prepared sample is injected into the GC inlet, which is maintained at an elevated temperature (e.g., 250 °C) to ensure rapid volatilization.

-

Chromatographic Separation: The vaporized sample is carried by an inert carrier gas (e.g., helium or nitrogen) through a capillary column (e.g., a 30 m x 0.25 mm column with a 5% phenyl polysiloxane stationary phase). The column temperature is programmed to ramp from a low initial temperature (e.g., 40 °C) to a final temperature (e.g., 200 °C) to ensure separation of components based on their boiling points and interactions with the stationary phase.

-

Ionization: As the separated components elute from the column, they enter the mass spectrometer's ion source. In the ion source, the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.

-

Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: A detector records the abundance of each ion at each m/z value, generating a mass spectrum for each eluting component.

Infrared (IR) Spectroscopy

Objective: To obtain the infrared absorption spectrum of this compound to identify its functional groups.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer. For a volatile liquid, a gas cell or attenuated total reflectance (ATR) accessory can be used.

Procedure (Gas Phase):

-

Sample Introduction: A few drops of this compound are placed in a sealed container connected to an evacuated gas cell. The vapor from the liquid is allowed to fill the cell to a suitable pressure.

-

Data Acquisition: The gas cell is placed in the sample compartment of the FTIR spectrometer. A background spectrum of the empty cell is first recorded. Then, the infrared beam is passed through the gas cell containing the sample vapor, and the sample spectrum is recorded.

-

Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final infrared spectrum of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the detailed molecular structure of this compound.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz).

Procedure:

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (0 ppm).

-

Instrument Setup: The NMR tube is placed in the spectrometer's probe. The instrument is tuned and the magnetic field is shimmed to achieve high homogeneity.

-

¹H NMR Acquisition: A standard one-pulse ¹H NMR experiment is performed. Key parameters include the spectral width, acquisition time, and number of scans.

-

¹³C NMR Acquisition: A proton-decoupled ¹³C NMR experiment is performed. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans is typically required to achieve a good signal-to-noise ratio.

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected to produce the final NMR spectra. For the ¹H NMR spectrum, the signals are integrated to determine the relative number of protons, and coupling constants are measured from the multiplet splittings.

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis and structure elucidation of an organic compound like this compound.

References

An In-depth Technical Guide to the NMR Spectrum Analysis of 4-Methyl-1,4-heptadiene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectrum of 4-methyl-1,4-heptadiene. It includes predicted quantitative ¹H and ¹³C NMR data, detailed experimental protocols for acquiring such spectra, and a logical workflow for the analysis process. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development who utilize NMR spectroscopy for structural elucidation.

Data Presentation: Predicted NMR Spectra

Due to the limited availability of public experimental NMR data for this compound, the following tables present predicted ¹H and ¹³C NMR spectral data. These predictions were generated using established computational methods and serve as a reliable reference for spectral interpretation.

Structure of this compound:

Table 1: Predicted ¹H NMR Data for this compound

| Atom Number(s) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant(s) (J, Hz) | Integration |

| 1 | 0.95 | Triplet (t) | 7.5 | 3H |

| 2 | 2.02 | Quintet (quin) | 7.5 | 2H |

| 3 | 5.28 | Triplet (t) | 7.2 | 1H |

| 5 | 2.68 | Doublet (d) | 7.2 | 2H |

| 6 | 5.78 | Multiplet (m) | 16.9, 10.2, 6.7 | 1H |

| 7 (trans) | 5.02 | Doublet (d) | 16.9 | 1H |

| 7 (cis) | 4.97 | Doublet (d) | 10.2 | 1H |

| CH₃ (on C4) | 1.62 | Singlet (s) | - | 3H |

Table 2: Predicted ¹³C NMR Data for this compound

| Atom Number | Chemical Shift (δ, ppm) |

| 1 | 14.2 |

| 2 | 25.8 |

| 3 | 124.5 |

| 4 | 135.2 |

| 5 | 39.8 |

| 6 | 138.7 |

| 7 | 114.5 |

| CH₃ (on C4) | 16.1 |

Experimental Protocols

The following section outlines a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound, a volatile diene.

1. Sample Preparation:

-

Solvent Selection: Due to the volatile nature of this compound, a deuterated solvent with a relatively low boiling point and good solubility for hydrocarbons is recommended. Deuterated chloroform (CDCl₃) is an excellent choice.

-

Concentration: For ¹H NMR, prepare a solution with a concentration of approximately 5-25 mg of this compound in 0.6-0.7 mL of CDCl₃. For the less sensitive ¹³C NMR, a more concentrated sample of 50-100 mg in the same volume of solvent is advisable.

-

Procedure:

-

Accurately weigh the desired amount of this compound in a clean, dry vial.

-

Add the appropriate volume of CDCl₃ to the vial.

-

Gently swirl the vial to ensure the sample is fully dissolved.

-

Using a Pasteur pipette with a cotton or glass wool plug, filter the solution directly into a clean, dry 5 mm NMR tube. This removes any particulate matter that could degrade the spectral resolution.

-

Cap the NMR tube securely to prevent evaporation of the volatile sample and solvent.

-

2. NMR Instrument Parameters:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

-

¹H NMR Acquisition:

-

Pulse Sequence: A standard single-pulse sequence is typically sufficient.

-

Number of Scans: 8 to 16 scans should provide a good signal-to-noise ratio for a sample of this concentration.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is generally adequate.

-

Spectral Width: A spectral width of approximately 12-15 ppm is appropriate for most organic molecules.

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to single lines for each carbon.

-

Number of Scans: A significantly larger number of scans (e.g., 1024 or more) will be required due to the low natural abundance of the ¹³C isotope.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to ensure proper relaxation of all carbon nuclei, including quaternary carbons.

-

Spectral Width: A spectral width of approximately 220-240 ppm is standard for ¹³C NMR.

-

3. Data Processing:

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the absorptive mode.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline.

-

Referencing: Reference the spectrum using the residual solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H NMR; δ = 77.16 ppm for ¹³C NMR) or an internal standard like tetramethylsilane (TMS) at 0 ppm.

-

Integration: Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

Mandatory Visualizations

The following diagrams illustrate the key relationships and workflows in the NMR analysis of this compound.

Caption: Proton coupling relationships in this compound.

Caption: General workflow for NMR spectrum acquisition and analysis.

Mass Spectrometry of 4-Methyl-1,4-heptadiene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mass spectrometry of 4-Methyl-1,4-heptadiene (C₈H₁₄), a volatile organic compound. This document outlines the compound's characteristic fragmentation pattern under electron ionization (EI), presents quantitative mass spectral data, and provides a standardized experimental protocol for its analysis.

Compound Information

| Identifier | Value |

| Compound Name | This compound |

| Molecular Formula | C₈H₁₄ |

| Molecular Weight | 110.1968 g/mol [1][2][3] |

| CAS Number | 13857-55-1[1][2][3] |

Electron Ionization Mass Spectrum Data

The mass spectrum of this compound was obtained from the National Institute of Standards and Technology (NIST) database.[1] The data presented below corresponds to the electron ionization (EI) mass spectrum.

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) |

| 27 | 35.8 |

| 29 | 24.1 |

| 39 | 45.9 |

| 41 | 100.0 |

| 43 | 29.5 |

| 53 | 21.1 |

| 55 | 60.2 |

| 67 | 32.7 |

| 69 | 11.2 |

| 81 | 35.8 |

| 95 | 29.5 |

| 110 (M⁺) | 15.4 |

Note: The molecular ion peak (M⁺) is observed at m/z 110.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

While the specific instrumental parameters for the reference spectrum from NIST are not detailed, a general protocol for the analysis of volatile organic compounds like this compound using GC-MS is provided below.

3.1. Sample Preparation

-

Prepare a dilute solution of this compound in a volatile solvent (e.g., hexane or dichloromethane). The concentration should be in the low ppm range (1-10 ppm) to avoid column overloading.

-

Transfer the solution to a 2 mL autosampler vial and cap securely.

3.2. Gas Chromatography (GC) Conditions

-

Injector: Split/splitless injector, typically operated in split mode with a high split ratio (e.g., 50:1 or 100:1) to handle the volatile nature of the analyte.

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

-

GC Column: A non-polar or medium-polarity capillary column is suitable. A common choice is a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase (or similar).

-

Oven Temperature Program:

-

Initial temperature: 40 °C, hold for 2 minutes.

-

Ramp: Increase temperature at a rate of 10 °C/min to 200 °C.

-

Hold: Hold at 200 °C for 5 minutes.

-

3.3. Mass Spectrometry (MS) Conditions

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Mass Analyzer: Quadrupole.

-

Scan Range: m/z 20 - 200.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Transfer Line Temperature: 280 °C.

3.4. Data Acquisition and Analysis

Acquire the data using the instrument's software. The resulting total ion chromatogram (TIC) will show a peak corresponding to this compound. The mass spectrum of this peak can then be extracted and compared to reference spectra for identification.

Fragmentation Pathway

The fragmentation of this compound upon electron ionization leads to the formation of several characteristic fragment ions. The proposed fragmentation pathway is illustrated below. The stability of the resulting carbocations is a key factor driving the fragmentation process.[4][5]

Caption: Proposed fragmentation pathway of this compound under EI-MS.

Interpretation of the Mass Spectrum

The mass spectrum of this compound is characterized by a base peak at m/z 41. The molecular ion peak is observed at m/z 110.

-

m/z 110 (M⁺): This peak represents the intact molecule with one electron removed.

-

m/z 95: Loss of a methyl radical (•CH₃).

-

m/z 81: Loss of an ethyl radical (•C₂H₅).

-

m/z 67: Loss of a propyl radical (•C₃H₇). This is a prominent peak.

-

m/z 55: This can be formed through multiple pathways, including the loss of a butyl radical (•C₄H₉) or through subsequent fragmentation of larger ions.

-

m/z 41 (Base Peak): This highly stable allyl cation ([C₃H₅]⁺) is the most abundant fragment, indicating a favorable fragmentation pathway leading to its formation.

References

Molecular Structure and Vibrational Characteristics

An In-depth Technical Guide to the Infrared Spectrum of 4-Methyl-1,4-heptadiene

This technical guide provides a comprehensive analysis of the infrared (IR) spectrum of this compound, a hydrocarbon with the chemical formula C₈H₁₄.[1][2][3] This document is intended for researchers, scientists, and professionals in drug development and chemical analysis who utilize IR spectroscopy for structural elucidation and compound identification. The guide details the characteristic vibrational modes, presents quantitative spectral data, outlines the experimental protocol for data acquisition, and provides a logical workflow for the analysis.

This compound is an alkene containing two distinct carbon-carbon double bonds: a terminal monosubstituted (vinyl) double bond and an internal trisubstituted double bond.[4][5] This unique structure gives rise to a characteristic infrared spectrum. The primary functional groups and their expected vibrational frequencies are:

-

=C-H Bonds (Alkene): Stretching vibrations for these bonds are anticipated to appear at wavenumbers slightly above 3000 cm⁻¹.[4][6]

-

C-H Bonds (Alkane): The molecule also contains sp³ hybridized C-H bonds in its methyl and methylene groups. These stretching vibrations are expected just below 3000 cm⁻¹.[4]

-

C=C Bonds (Alkene): Two distinct C=C stretching bands are expected. Trisubstituted double bonds typically absorb in the 1680-1660 cm⁻¹ region, while monosubstituted (vinyl) double bonds show a band around 1640 cm⁻¹.[4][5]

-

=C-H Bends (Alkene): Strong absorption bands resulting from out-of-plane bending vibrations of the alkene C-H bonds are expected in the 1000-650 cm⁻¹ region.[4][6] These are highly diagnostic for the substitution pattern.

Experimental Protocol: Gas-Phase FTIR Spectroscopy

The data presented in this guide was obtained from the NIST/EPA Gas-Phase Infrared Database.[1] A general protocol for acquiring a gas-phase IR spectrum is as follows:

Instrumentation:

-

A Fourier Transform Infrared (FTIR) spectrometer is used, equipped with a source of infrared radiation, a beamsplitter, mirrors, and a detector.[7] The optical components, such as windows and beamsplitters, are typically made of materials transparent to IR radiation, like NaCl or KBr.[7]

Sample Preparation:

-

A small amount of the volatile liquid this compound is injected into an evacuated gas cell.

-

The cell is sealed. The sample volatilizes to create a gaseous sample within the cell's path length.

-

The gas cell is constructed with windows (e.g., KBr) that are transparent to infrared radiation.

Data Acquisition:

-

A background spectrum of the empty gas cell is recorded to account for any atmospheric or instrumental interferences.

-

The gas cell containing the sample is placed in the spectrometer's sample compartment.

-

The infrared beam is passed through the sample, and an interferogram is generated.

-

Multiple scans (e.g., 16-32) are typically co-added to improve the signal-to-noise ratio.

-

A Fourier transform is applied to the interferogram to convert it into a spectrum of absorbance or transmittance versus wavenumber (cm⁻¹).[8]

-

The background spectrum is automatically subtracted from the sample spectrum to produce the final infrared spectrum of the compound.

Infrared Spectrum Data

The gas-phase infrared spectrum of this compound exhibits several characteristic absorption bands. The quantitative data is summarized in the table below, sourced from the NIST Chemistry WebBook.[1]

| Wavenumber (cm⁻¹) | Intensity (Absorbance) | Vibrational Mode Assignment |

| 3081 | Weak | =C-H Stretch (Vinyl Group) |

| 2970 | Strong | C-H Asymmetric Stretch (Methyl/Methylene) |

| 2935 | Strong | C-H Symmetric Stretch (Methyl/Methylene) |

| 2878 | Medium | C-H Symmetric Stretch (Methyl) |

| 1668 | Weak-Medium | C=C Stretch (Trisubstituted) |

| 1644 | Medium | C=C Stretch (Vinyl Group) |

| 1455 | Medium | C-H Bend (Scissoring, Methylene) |

| 1378 | Medium | C-H Bend (Symmetric, Methyl) |

| 995 | Strong | =C-H Bend (Out-of-plane, Vinyl trans) |

| 913 | Strong | =C-H Bend (Out-of-plane, Vinyl wag) |

| 835 | Strong | =C-H Bend (Out-of-plane, Trisubstituted) |

Note: Peak positions and intensities are approximate and derived from the graphical data presented by NIST. For precise values, direct analysis of the JCAMP-DX file is recommended.

Spectral Interpretation Workflow

The process of analyzing an IR spectrum to elucidate a chemical structure follows a logical progression. This workflow involves identifying key absorption bands and correlating them with specific functional groups, ultimately confirming the molecule's identity.

Caption: Workflow for IR spectral analysis of this compound.

The interpretation confirms the structure of this compound. The presence of a band at 3081 cm⁻¹ and strong bands at 1644, 995, and 913 cm⁻¹ are definitive evidence for the H₂C=CH-R (vinyl) group.[4][5] Concurrently, the absorption at 1668 cm⁻¹ and the strong out-of-plane bend at 835 cm⁻¹ are characteristic of a trisubstituted alkene (R₂C=CR-H).[5] Finally, the strong absorptions below 3000 cm⁻¹ confirm the presence of the alkane backbone of the molecule.

References

- 1. This compound [webbook.nist.gov]

- 2. This compound [webbook.nist.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. 5 Ways Alkene IR Spectroscopy - Berkeley Learning Hub [lms-dev.api.berkeley.edu]

- 7. scribd.com [scribd.com]

- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

physical properties of C8H14 isomers

An in-depth technical guide on the , designed for researchers, scientists, and drug development professionals.

Introduction

The molecular formula C8H14 represents a diverse array of unsaturated hydrocarbons, including alkynes, cycloalkenes, bicyclic alkanes, and dienes. These structural isomers, despite sharing the same molecular weight, exhibit distinct physical properties due to variations in their molecular structure, such as carbon chain arrangement, the presence and position of double or triple bonds, and stereochemistry.[1][2] These properties, including boiling point, melting point, density, and refractive index, are critical for the identification, purification, and application of these compounds in various fields, including synthetic chemistry and materials science.

The primary intermolecular forces governing the physical properties of these nonpolar hydrocarbons are London dispersion forces.[3] Factors such as molecular size, surface area, and branching significantly influence the strength of these forces.[2][3] For instance, straight-chain isomers typically have higher boiling points than their branched counterparts due to a larger surface area for intermolecular contact.[2] Similarly, the rigidity of cyclic structures and the polarity differences between cis and trans isomers can also lead to variations in physical properties like boiling and melting points.[3][4]

Structural Classification of C8H14 Isomers

The isomers of C8H14 can be categorized into several structural groups. A theoretical analysis using Density Functional Theory (DFT) has grouped fifteen possible isomers into four main structural classes: Bridged Head, Fused, Spiro, and Isolated Rings.[1] This classification provides a logical framework for understanding the structural diversity of C8H14.

Caption: Logical classification of C8H14 isomers into four major structural groups.[1]

Physical Properties of Selected C8H14 Isomers

The following tables summarize key physical properties for several common C8H14 isomers, compiled from various chemical databases and literature.

Table 1: Monocyclic and Bicyclic Isomers

| Isomer Name | Structure | Boiling Point (°C) | Melting Point (°C) | Density (g/mL) | Refractive Index (n20/D) |

| cis-Cyclooctene | Cycloalkene | 145-146[5] | -16[5] | 0.846 (at 25°C)[5] | 1.468[6] |

| cis-Bicyclo[3.3.0]octane | Bicyclic Alkane | 136[7] | --- | 0.870[7] | 1.462[7] |

| Vinylcyclohexane | Cycloalkane | --- | --- | --- | --- |

| Ethylidenecyclohexane | Cycloalkane | --- | --- | --- | --- |

| Methylenecycloheptane | Cycloalkane | --- | --- | --- | --- |

Note: Data for some isomers is incomplete in the readily available literature.

Table 2: Alkyne Isomers (Octynes)

| Isomer Name | Structure | Boiling Point (°C) | Melting Point (°C) | Density (g/mL) | Refractive Index (n20/D) |

| 1-Octyne | Terminal Alkyne | 127-128[8] | -80[8] | 0.747 (at 25°C)[8] | 1.416[8] |

| 3-Octyne | Internal Alkyne | --- | --- | --- | --- |

| 4-Octyne | Internal Alkyne | --- | --- | --- | --- |

Note: Data for some isomers is incomplete in the readily available literature.[9][10]

Experimental Protocols

The accurate determination of physical properties is fundamental to chemical characterization. The following sections detail standard methodologies for measuring boiling point and density.

Boiling Point Determination

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.[11] Common methods include the Thiele tube method and simple distillation.

4.1.1 Thiele Tube Method

This method is ideal for small sample volumes (less than 0.5 mL).[12]

Methodology:

-

A small sample is placed in a vial ("Durham tube").

-

A capillary tube, sealed at one end, is inverted and placed into the sample.

-

The vial is attached to a thermometer and submerged in a Thiele tube containing mineral oil.[12]

-

The Thiele tube is heated gently, causing the oil to circulate and heat the sample uniformly.[12]

-

As the temperature approaches the boiling point, a rapid and continuous stream of bubbles will emerge from the capillary tube.

-

Heating is discontinued, and the temperature at which the bubble stream stops and the liquid just begins to enter the capillary tube is recorded as the boiling point.

4.1.2 Simple Distillation Method

For larger sample volumes (at least 5 mL), a simple distillation apparatus can be used.[11][12]

Methodology:

-

The liquid sample is placed in a distilling flask with boiling chips or a stir bar.

-

The flask is heated, and as the liquid boils, the vapor rises and comes into contact with a thermometer bulb.

-

The vapor then passes into a condenser, where it cools and returns to a liquid state, and is collected in a receiving flask.

-

The temperature is monitored throughout the distillation, and the stable temperature at which the bulk of the liquid distills is recorded as the boiling point.[12] It is crucial to record the barometric pressure as the boiling point is pressure-dependent.[11][12]

Density Measurement

Density is the mass of a substance per unit volume.[13][14] For liquid hydrocarbons, density can be determined using hydrometers, pycnometers, or digital density meters.[13][14][15]

4.2.1 Pycnometer Method

A pycnometer is a glass flask with a precisely known volume, capable of providing highly accurate measurements.[14][15]

Methodology:

-

Weigh Empty: The clean, dry pycnometer is weighed accurately (M1).

-

Fill and Weigh: The pycnometer is filled with the sample liquid, avoiding air bubbles. It is then brought to a constant temperature (e.g., 20°C) in a water bath, and any excess liquid is removed. The filled pycnometer is weighed again (M2).

-

Calculate Density: The density (ρ) is calculated by dividing the mass of the liquid (M2 - M1) by the known volume of the pycnometer (V).

The workflow for this protocol is illustrated below.

Caption: Experimental workflow for density determination using a pycnometer.

4.2.2 Digital Density Meter

Modern digital density meters utilize an oscillating U-tube.[13]

Methodology:

-

A small sample (approx. 1-2 mL) is injected into the oscillating sample tube.[13]

-

The instrument measures the change in the tube's oscillation frequency, which is directly related to the mass and thus the density of the sample.[13]

-

The density is calculated automatically based on prior calibration and displayed digitally. This method is fast, accurate, and requires only a small sample volume.

References

- 1. neuroquantology.com [neuroquantology.com]

- 2. uses properties of the 5 constitutional isomers of molecular formula C6H14 structural isomers carbon chain isomers structural formula skeletal formula of alkanes hexane methylpentane dimethylbutane Doc Brown's advanced level chemistry revision notes for AQA Edexcel OCR Salters IB US honors courses [docbrown.info]

- 3. Physical Properties of Alkenes | OpenOChem Learn [learn.openochem.org]

- 4. reddit.com [reddit.com]

- 5. cis-Cyclooctene - Wikipedia [en.wikipedia.org]

- 6. cyclooctene [stenutz.eu]

- 7. cis-bicyclo[3.3.0]octane [stenutz.eu]

- 8. 1-Octyne | 629-05-0 [chemicalbook.com]

- 9. Oct-3-yne | C8H14 | CID 84849 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 4-Octyne [webbook.nist.gov]

- 11. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. ASTM D5002 Method for Testing the Density of Oils | Ayalytical [ayalytical.com]

- 14. scientificlabs.co.uk [scientificlabs.co.uk]

- 15. pm.szczecin.pl [pm.szczecin.pl]

The Natural Occurrence of Methylheptadienes and Related Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylheptadienes and their functionalized derivatives represent a class of volatile organic compounds with significant roles in chemical ecology, influencing the interactions between organisms across different kingdoms. While the term "methylheptadiene" encompasses a range of isomers, this guide focuses on the natural occurrence, biosynthesis, and analytical methodologies for the most prominently documented of these and related C8-isoprenoid structures in nature: 6-methyl-5-hepten-2-one and its corresponding alcohol, 6-methyl-5-hepten-2-ol (commonly known as sulcatol). These compounds are notable for their roles as signaling molecules in plants and as pheromones in insects. This document provides a comprehensive overview of their natural sources, biosynthetic pathways, and the experimental protocols for their isolation and quantification, tailored for a scientific audience.

Natural Occurrence of 6-Methyl-5-hepten-2-one and Sulcatol

The natural distribution of 6-methyl-5-hepten-2-one and sulcatol is widespread, with their presence documented in both the plant and animal kingdoms. The following tables summarize the quantitative data available on their occurrence.

Table 1: Natural Occurrence of 6-Methyl-5-hepten-2-one

| Kingdom | Phylum/Division | Class | Order | Family | Genus | Species | Common Name | Organ/Tissue | Concentration/Emission Rate | References |

| Plantae | Magnoliophyta | Magnoliopsida | Rosales | Rosaceae | Prunus | P. armeniaca | Apricot | Fruit | Present (unquantified) | [1] |

| Rosales | Rosaceae | Malus | M. domestica | Apple | Fruit | Present (unquantified) | [1] | |||

| Rosales | Rosaceae | Prunus | P. persica var. nucipersica | Nectarine | Fruit | Present (unquantified) | [1] | |||

| Solanales | Solanaceae | Solanum | S. lycopersicum | Tomato | Fruit | Variable among cultivars and tissues | [2] | |||

| Asterales | Asteraceae | Artemisia | A. arborescens | Tree wormwood | - | Present (unquantified) | [3] | |||

| Lamiales | Lamiaceae | Nepeta | N. racemosa | Catmint | - | Present (unquantified) | [3] | |||

| Zingiberales | Zingiberaceae | Zingiber | Z. mioga | Myoga ginger | - | Present (unquantified) | [3] | |||

| Myrtales | Myrtaceae | Backhousia | B. citriodora | Lemon myrtle | - | Present (unquantified) | [3] | |||

| Sapindales | Rutaceae | Citrus | C. spp. | Citrus | - | Present (unquantified) | [4] | |||

| General | - | - | Various | - | Food products | 0.5 - 10 ppm | [1] | |||

| Animalia | Arthropoda | Insecta | Hymenoptera | Figitidae | Alloxysta | A. victrix | Aphid hyperparasitoid | Sex pheromone | Acts as an intraspecific sex pheromone | [5] |

| Hymenoptera | Formicidae | - | Various | Ants | Alarm pheromone | Produced as an alarm/panic pheromone | [4] | |||

| Diptera | Culicidae | Aedes | A. aegypti | Yellow fever mosquito | Attractant | Potent attractant | [6] |

Table 2: Natural Occurrence of 6-Methyl-5-hepten-2-ol (Sulcatol)

| Kingdom | Phylum/Division | Class | Order | Family | Genus | Species | Common Name | Organ/Tissue | Concentration/Emission Rate | References |

| Plantae | Magnoliophyta | Magnoliopsida | Sapindales | Rutaceae | Citrus | C. limon | Lemon | Essential oil | Present (unquantified) | [7] |

| Geraniales | Geraniaceae | Pelargonium | P. graveolens | Geranium | Essential oil | Present (unquantified) | [7] | |||

| Poales | Poaceae | Cymbopogon | C. spp. | Lemongrass, Palmarosa, Citronella | Essential oil | Present (unquantified) | [7] | |||

| Myrtales | Verbenaceae | Aloysia | A. citrodora | Lemon verbena | Essential oil | Present (unquantified) | [7] | |||

| Animalia | Arthropoda | Insecta | Coleoptera | Curculionidae | Gnathotrichus | G. sulcatus | Ambrosia beetle | Aggregation pheromone | 65% (S)-(+), 35% (R)-(-) | [8] |

| Coleoptera | Curculionidae | Gnathotrichus | G. materiarius | Ambrosia beetle | Aggregation pheromone | 4.31 ± 0.25 ng (S)-(+), 9.49 ± 0.18 ng (R)-(-) per male | [8][9] | |||

| Coleoptera | Curculionidae | Monarthrum | M. mali | Ambrosia beetle | Aggregation pheromone | Attracted to (R)-(-)-sulcatol | [10] | |||

| Coleoptera | Cerambycidae | Astylopsis | A. macula | Longhorn beetle | Pheromone | (S)-sulcatol | [3][11] | |||

| Coleoptera | Cerambycidae | Leptostylus | L. transversus | Longhorn beetle | Pheromone | (S)-sulcatol | [3][11] | |||

| Fungi | Ascomycota | Saccharomycetes | Saccharomycetales | Saccharomycetaceae | Saccharomyces | S. cerevisiae | Baker's yeast | Secondary metabolite | Produced during fermentation | [7] |

Biosynthesis of 6-Methyl-5-hepten-2-one and Sulcatol

The biosynthetic origins of these compounds differ between plants and insects, reflecting their distinct metabolic contexts.

Biosynthesis of 6-Methyl-5-hepten-2-one in Plants

In plants, 6-methyl-5-hepten-2-one is known to be a degradation product of carotenoids.[2][12] This pathway involves the oxidative cleavage of the carotenoid backbone by carotenoid cleavage dioxygenases (CCDs). The specific carotenoid precursor can vary, leading to a variety of apocarotenoids, including 6-methyl-5-hepten-2-one.

Biosynthesis of Sulcatol in Insects

In ambrosia beetles, sulcatol is synthesized de novo and is not derived from host-plant precursors.[7] A proposed biosynthetic pathway involves a shunt from the regular terpenoid pathway at the level of geranyl diphosphate (GPP).[2] The conversion of GPP to sulcatol is hypothesized to involve cleavage and reduction steps.

Experimental Protocols

Accurate identification and quantification of these volatile compounds are critical for research in chemical ecology and drug development. The following sections detail common experimental protocols.

Protocol 1: Quantification of 6-Methyl-5-hepten-2-one in Fruit using LLE-GC-MS

This protocol is adapted from a method for the rapid determination of 6-methyl-5-hepten-2-one in fruit.[2]

1. Sample Preparation (Liquid-Liquid Extraction - LLE):

-

Homogenize a known weight of fruit tissue (e.g., 5 g) in a suitable buffer or water.

-

Add an internal standard (e.g., a deuterated analog or a compound with similar chemical properties not present in the sample).

-

Extract the homogenate with a water-immiscible organic solvent (e.g., dichloromethane or diethyl ether) by vigorous shaking.

-

Separate the organic phase by centrifugation.

-

Repeat the extraction process on the aqueous phase to ensure complete recovery.

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Concentrate the extract to a small volume under a gentle stream of nitrogen.

2. GC-MS Analysis:

-

Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).

-

Column: A non-polar or mid-polar capillary column (e.g., DB-5MS, HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable.

-

Injection: 1 µL of the concentrated extract is injected in splitless mode.

-

Injector Temperature: 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 40 °C, hold for 2 min.

-

Ramp 1: Increase to 150 °C at a rate of 5 °C/min.

-

Ramp 2: Increase to 250 °C at a rate of 10 °C/min, hold for 5 min.

-

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Mass Spectrometer (MS):

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 40-350.

-

-

Quantification: Create a calibration curve using standards of 6-methyl-5-hepten-2-one of known concentrations. The concentration in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Protocol 2: Collection and Analysis of Insect Pheromones using Headspace SPME-GC-MS

This protocol describes a general method for the collection of volatile pheromones from live insects using headspace solid-phase microextraction (HS-SPME) followed by GC-MS analysis.[13][14]

1. Headspace Collection (HS-SPME):

-

Place a live insect (or a specific body part, e.g., pheromone gland) in a small glass vial.

-

Seal the vial with a septum cap.

-

Expose a pre-conditioned SPME fiber (e.g., with a polydimethylsiloxane/divinylbenzene (PDMS/DVB) coating) to the headspace above the insect for a defined period (e.g., 30-60 minutes). The fiber should not touch the insect.

-

The collection can be performed at room temperature or slightly elevated temperatures to enhance volatilization.

2. GC-MS Analysis:

-

Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).

-

Injection: Immediately after collection, retract the SPME fiber and insert it into the heated injection port of the GC for thermal desorption of the collected volatiles.

-

Injector: Operate in splitless mode at a temperature sufficient to desorb the analytes from the fiber (e.g., 250 °C).

-

Column: A non-polar or mid-polar capillary column (e.g., DB-5MS, HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Oven Temperature Program:

-

Initial temperature: 40 °C, hold for 2 min.

-

Ramp: Increase to 280 °C at a rate of 10 °C/min, hold for 5 min.

-

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Mass Spectrometer (MS):

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Ion Source and Quadrupole Temperatures: 230 °C and 150 °C, respectively.

-

Scan Range: m/z 40-400.

-

-

Identification and Quantification: Identify compounds by comparing their mass spectra with libraries (e.g., NIST) and their retention indices with known standards. For quantification, an external or internal standard method can be employed, though absolute quantification with SPME can be complex and may require calibration with gas-phase standards.

Conclusion

6-Methyl-5-hepten-2-one and its alcohol, sulcatol, are naturally occurring C8-isoprenoids that play crucial roles in chemical communication. Their presence in a diverse range of plants and insects highlights their ecological significance. The continued investigation into their biosynthesis and natural distribution, aided by robust analytical techniques such as GC-MS, will undoubtedly uncover further details of their functions and may lead to novel applications in areas such as pest management, flavor and fragrance chemistry, and potentially, drug development through the modulation of biologically active pathways. The protocols and data presented in this guide offer a solid foundation for researchers venturing into the study of these fascinating natural products.

References

- 1. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 2. Rapid Determination of 6-Methyl-5-hepten-2-one in Fruit with LLE-GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. (S)-Sulcatol Is a Pheromone Component for Two Species of Cerambycid Beetles in the Subfamily Lamiinae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. The GC/MS Analysis of Volatile Components Extracted by Different Methods from Exocarpium Citri Grandis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants | Springer Nature Experiments [experiments.springernature.com]

- 8. agr.feis.unesp.br [agr.feis.unesp.br]

- 9. researchgate.net [researchgate.net]

- 10. A mitochondrial enzyme degrades carotenoids and protects against oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. MECHANISTIC ASPECTS OF CAROTENOID BIOSYNTHESIS - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Tools in the Investigation of Volatile Semiochemicals on Insects: From Sampling to Statistical Analysis - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical Framework for the Analysis of 4-Methyl-1,4-heptadiene: A Technical Guide

For Immediate Release

This technical whitepaper provides a comprehensive theoretical framework for the study of 4-Methyl-1,4-heptadiene, a molecule of interest in various chemical contexts. This guide is intended for researchers, scientists, and professionals in drug development and materials science who are engaged in computational chemistry and molecular modeling. By outlining established theoretical protocols and presenting anticipated data, this document serves as a robust starting point for in-depth computational analysis of this and related aliphatic dienes.

Introduction

This compound is an unsaturated hydrocarbon with a structure characterized by two double bonds, positioning it as a subject of interest for studies in stereochemistry, reactivity, and polymerization.[1][2] While extensive dedicated theoretical studies on this specific molecule are not widely published, this guide synthesizes methodologies from computational analyses of structurally similar dienes to propose a comprehensive theoretical approach.[3] Understanding the conformational landscape, electronic properties, and reactive sites of this compound is crucial for predicting its behavior in complex chemical environments.

This whitepaper will detail the pertinent theoretical background, outline a rigorous computational methodology, present expected quantitative data in a structured format, and provide visualizations of key molecular and procedural concepts.

Theoretical Background: The Quantum Chemical Approach to Diene Analysis

The theoretical investigation of molecules like this compound relies on the principles of quantum mechanics. Computational methods, particularly Density Functional Theory (DFT) and ab initio calculations, are powerful tools for elucidating molecular properties.[3] These methods solve approximations of the Schrödinger equation to provide insights into:

-

Molecular Geometry: Determining the most stable three-dimensional arrangement of atoms (bond lengths, bond angles, and dihedral angles).

-

Vibrational Frequencies: Predicting the infrared (IR) spectrum of the molecule, which can be used to characterize its vibrational modes and confirm the nature of stationary points on the potential energy surface.

-

Electronic Properties: Calculating molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), which are key to understanding reactivity.

-

Thermodynamic Properties: Estimating enthalpies, Gibbs free energies, and entropies, which are crucial for predicting the spontaneity and equilibrium of reactions.

For dienes, a key area of theoretical investigation is the analysis of conformational isomers, particularly rotation around the single bond connecting the two double bonds, which leads to s-cis and s-trans conformers.[4]

Detailed Computational Methodologies

The following section outlines a detailed protocol for the theoretical study of this compound, based on established practices for similar chemical systems.

Geometry Optimization and Frequency Calculations

A conformational search should be initiated to identify all stable isomers of this compound. For each identified conformer, a full geometry optimization and subsequent frequency calculation should be performed.

-

Methodology: Density Functional Theory (DFT) is a suitable and computationally efficient method. The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a common choice.

-

Basis Set: A Pople-style basis set, such as 6-31G(d), provides a good balance between accuracy and computational cost for a molecule of this size. For higher accuracy, a larger basis set like 6-311+G(d,p) can be employed.

-

Software: Calculations can be performed using standard quantum chemistry software packages such as Gaussian, ORCA, or Spartan.

-

Verification: The absence of imaginary frequencies in the vibrational analysis confirms that the optimized structure corresponds to a true energy minimum.

Electronic Structure Analysis

Following geometry optimization, a single-point energy calculation can be performed to obtain detailed information about the electronic structure.

-